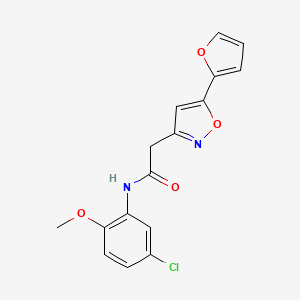

![molecular formula C9H10N2O3 B2385465 Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1708268-35-2](/img/structure/B2385465.png)

Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

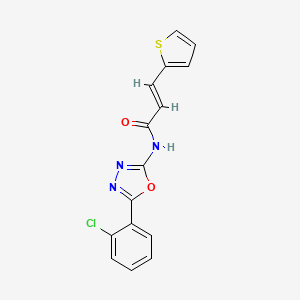

“Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H10N2O3 . It is a derivative of pyrazolo[1,5-a]pyridine .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyridine core with a carboxylate ester group attached . The SMILES string representation of the molecule isCOC(=O)c1cc2n(n1)CCCC2=O . Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 381.1±30.0 °C at 760 mmHg, and a flash point of 184.3±24.6 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide

- Application Summary : This compound was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .

- Methods of Application : The synthetic procedure involved cyclization under Boc-deprotection conditions .

- Results : The experiment resulted in a high yield and operational simplicity .

-

- Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

- Application Summary : This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

- Methods of Application : The specific methods of application are not provided .

- Results : The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .

-

Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates

- Application Summary : These compounds were obtained as a result of a convenient synthesis method .

- Methods of Application : The synthetic procedure involved selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones .

- Results : The method provided a new synthetic platform with potential significance in combinatorial and medicinal chemistry .

-

1,5,6,7-Tetrahydro-4H-indol-4-one

- Application Summary : This compound is used as a reactant in the synthesis of psammopemmin A, an antitumor agent .

- Methods of Application : The compound is used in C-H insertion reactions to prepare tricyclic indole and dihydroindole derivatives .

- Results : The derivatives obtained are used as inhibitors of guanylate cyclase .

-

5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

- Application Summary : This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

- Methods of Application : The specific methods of application are not provided .

- Results : The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .

-

Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates

- Application Summary : These compounds were obtained as a result of a convenient synthesis method .

- Methods of Application : The synthetic procedure involved selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones .

- Results : The method provided a new synthetic platform with potential significance in combinatorial and medicinal chemistry .

-

1,5,6,7-Tetrahydro-4H-indol-4-one

- Application Summary : This compound is used as a reactant in the synthesis of psammopemmin A, an antitumor agent .

- Methods of Application : The compound is used in C-H insertion reactions to prepare tricyclic indole and dihydroindole derivatives .

- Results : The derivatives obtained are used as inhibitors of guanylate cyclase .

Propiedades

IUPAC Name |

methyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-9(13)6-5-7-8(12)3-2-4-11(7)10-6/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOCSBQAVDRVGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN2CCCC(=O)C2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

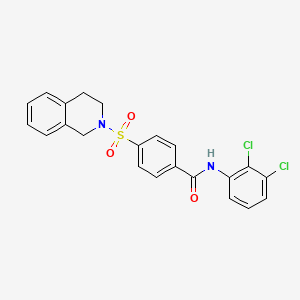

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2385383.png)

![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]prop-2-enamide](/img/structure/B2385385.png)

![3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2385393.png)

![6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2385394.png)

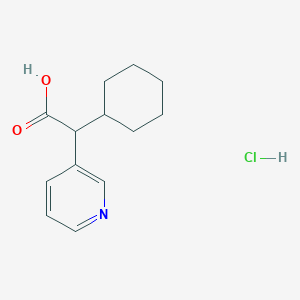

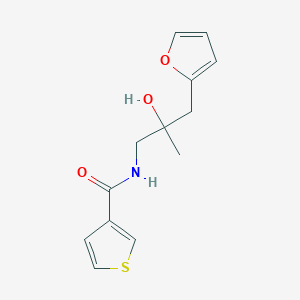

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2385398.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2385399.png)

![N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2385400.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-methylbenzo[d]thiazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2385401.png)

![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2385405.png)